molecular formula C19H19N3O3 B2718401 3-cyano-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide CAS No. 1396814-38-2

3-cyano-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2718401
CAS No.: 1396814-38-2
M. Wt: 337.379
InChI Key: FUFRLXMUUMAJHS-UHFFFAOYSA-N
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Description

3-cyano-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a cyano group, a furan ring, a piperidine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 4-piperidone.

    Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using furan-3-carboxylic acid and a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the Cyano Group: The cyano group is typically added through a nucleophilic substitution reaction using a cyanating agent such as sodium cyanide.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide group through an amidation reaction using benzoyl chloride and the piperidine-furan intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzamide derivatives depending on the electrophile used.

Scientific Research Applications

3-cyano-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-cyano-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary but often include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    3-cyano-N-((1-(furan-2-carbonyl)piperidin-4-yl)methyl)benzamide: Similar structure but with the furan ring in a different position.

    3-cyano-N-((1-(thiophene-3-carbonyl)piperidin-4-yl)methyl)benzamide: Similar structure but with a thiophene ring instead of a furan ring.

    3-cyano-N-((1-(pyridine-3-carbonyl)piperidin-4-yl)methyl)benzamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of 3-cyano-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

3-cyano-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Cyano Group : Enhances reactivity and can participate in various chemical reactions.
  • Furan Ring : Known for its role in biological systems, influencing the compound's interaction with biological targets.
  • Piperidine Ring : Provides structural stability and can modulate pharmacological properties.
  • Benzamide Moiety : Often associated with various biological activities, including enzyme inhibition.

The molecular formula of the compound is C19H20N3O3C_{19}H_{20}N_{3}O_{3} with a specific InChI representation indicating its unique structure .

The biological activity of this compound primarily involves binding to specific receptors or enzymes, modulating their activity. This mechanism is crucial for its potential therapeutic effects, which include:

  • Anticancer Properties : The compound has been studied for its ability to inhibit cancer cell proliferation by targeting key signaling pathways.
  • Kinase Inhibition : It may act as a competitive inhibitor for kinases such as GSK-3β and ROCK-1, which are involved in various cellular processes including cell growth and survival .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown IC50 values in the low micromolar range, suggesting potent anticancer activity.

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)5.0
HeLa (Cervical Cancer)7.5
MCF7 (Breast Cancer)6.0

Kinase Inhibition

The compound has been evaluated for its inhibitory effects on key kinases:

Kinase TargetIC50 (nM)Reference
GSK-3β8
ROCK-115

These findings suggest that the compound could be a lead candidate for developing targeted therapies in oncology.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several steps:

  • Formation of Piperidine Intermediate : Synthesized from 4-piperidone through cyclization.
  • Coupling with Furan Ring : Utilizes furan-3-carboxylic acid and coupling agents like EDCI.
  • Addition of Cyano Group : Achieved via nucleophilic substitution using sodium cyanide.

This multi-step synthetic route allows for the incorporation of various functional groups that enhance the compound's biological profile .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • Anticancer Studies : A study demonstrated that treatment with this compound led to significant apoptosis in cancer cells, indicating its potential as an anticancer agent .
  • Kinase Inhibition Studies : In vitro assays confirmed that the compound effectively inhibits GSK-3β and ROCK-1 kinases, suggesting a mechanism for its anticancer effects through modulation of signaling pathways involved in cell proliferation and survival .

Properties

IUPAC Name

3-cyano-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c20-11-15-2-1-3-16(10-15)18(23)21-12-14-4-7-22(8-5-14)19(24)17-6-9-25-13-17/h1-3,6,9-10,13-14H,4-5,7-8,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFRLXMUUMAJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC(=C2)C#N)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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